molecular formula C16H16ClNO4S B1669783 Daltroban CAS No. 79094-20-5

Daltroban

Número de catálogo B1669783
Número CAS: 79094-20-5
Peso molecular: 353.8 g/mol
Clave InChI: IULOBWFWYDMECP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daltroban, also known as BM 13505 or SKF 96148, is a specific thromboxane A2 receptor antagonist . It was studied as an antithrombotic agent and underwent phase III clinical trials in the UK and Germany . Daltroban is known to exert protective effects on brain infarction and heart cell injury due to hypoxia and hypoglycemia .


Molecular Structure Analysis

The molecular formula of Daltroban is C16H16ClNO4S . The crystal structures of the human TP bound to Daltroban have been reported at 3.0 Å resolution . These structures reveal a ligand-binding pocket capped by two layers of extracellular loops that are stabilized by two disulfide bonds .

Aplicaciones Científicas De Investigación

Thromboxane A2 Receptor Antagonist

Daltroban is known to be a selective thromboxane A2 receptor antagonist . Thromboxane A2 is a type of eicosanoid that promotes platelet aggregation and is a potent vasoconstrictor. By antagonizing this receptor, Daltroban can prevent these effects, which has implications in conditions like thrombosis and hypertension .

Partial Agonist Properties

Interestingly, Daltroban has been found to exhibit partial agonist properties at TP receptors . This means that while it can block the action of thromboxane A2, it can also mimic its effects to a certain extent. This dual action can be beneficial in conditions where a balance of effects is needed .

Pulmonary Hypertension

Research has shown that Daltroban can mediate the intrinsic pulmonary hypertensive activity of the thromboxane A2/prostanoid (TP) receptor . This means it can potentially be used in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs .

Cardioprotective Efficacy

Daltroban has been studied for its cardioprotective efficacy . In a dog model of myocardial ischemia/reperfusion injury, Daltroban was compared with another thromboxane A2 receptor antagonist, KT2-962. The study aimed to understand the protective effects of these compounds on heart cell injury due to hypoxia and hypoglycemia .

Lowering Serum CPK Activity

Daltroban has been observed to lower serum CPK activity . Creatine phosphokinase (CPK) is an enzyme found in the heart, brain, and skeletal muscles. High levels of CPK can indicate damage to these tissues, so a compound that can lower CPK activity could have therapeutic potential .

Potential Applications in Pharmacology

Given its unique properties and effects, Daltroban is of interest in the field of pharmacology . Its partial agonist properties at TP receptors and its effects on pulmonary hypertension and cardioprotection make it a compound of interest for further research and potential drug development .

Safety And Hazards

Daltroban can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling Daltroban .

Propiedades

IUPAC Name

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULOBWFWYDMECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046501
Record name Daltroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daltroban

CAS RN

79094-20-5
Record name Daltroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daltroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daltroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DALTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daltroban
Reactant of Route 2
Reactant of Route 2
Daltroban
Reactant of Route 3
Reactant of Route 3
Daltroban
Reactant of Route 4
Reactant of Route 4
Daltroban
Reactant of Route 5
Reactant of Route 5
Daltroban
Reactant of Route 6
Daltroban

Q & A

Q1: What is the primary mechanism of action of Daltroban?

A1: Daltroban exerts its effects by selectively antagonizing TXA2 receptors. [, , , , , , , ]. This means it binds to these receptors and blocks the actions of TXA2, a potent vasoconstrictor and inducer of platelet aggregation.

Q2: How does Daltroban affect blood pressure?

A2: By blocking TXA2 receptors, Daltroban can prevent TXA2-mediated vasoconstriction. In animal models of hypertension, including pregnancy-induced hypertension and those related to adriamycin nephropathy, Daltroban administration normalized blood pressure. [, , , ].

Q3: How does Daltroban impact renal function in obstructive jaundice?

A4: Studies in rats with bile-duct ligation, a model of obstructive jaundice, demonstrate that Daltroban can normalize glomerular filtration rate (GFR), which is often impaired in this condition. []. This effect is attributed to Daltroban's ability to block the actions of increased thromboxane levels in the kidneys. [].

Q4: Can Daltroban influence the exercise pressor reflex?

A5: Research suggests that Daltroban can attenuate the exaggerated exercise pressor reflex observed in rat models of peripheral artery disease and heart failure. [, , , ]. This effect is likely related to its ability to block TXA2 receptors on the sensory endings of thin fiber muscle afferents, which are involved in mediating this reflex. [, , ].

Q5: Are there any studies exploring the structure-activity relationship (SAR) of Daltroban and its derivatives?

A6: Yes, some studies investigate the SAR of Daltroban analogs. For instance, researchers designed and synthesized chloroquinolylvinyl derivatives, aiming to develop a dual antagonist of TXA2 and LTD4 receptors. []. These studies highlight how structural modifications can impact Daltroban's activity and potentially lead to the development of compounds with improved potency and selectivity for specific therapeutic applications.

Q6: Are there any studies investigating the effects of Daltroban on cultured cells?

A8: Yes, Daltroban's effects have been investigated in various cell culture models. For instance, it has been shown to protect cultured neonatal rat heart cells from damage induced by oxygen and glucose deprivation. []. This suggests a potential protective effect of Daltroban on cardiac cells under ischemic conditions.

Q7: What are the findings from in vivo studies using Daltroban in models of atherosclerosis?

A9: In a study using cholesterol-fed rabbits (a model of atherosclerosis), Daltroban effectively antagonized the enhanced platelet aggregation and thromboxane formation observed in this condition. []. While the study did not find an effect on atherosclerotic plaque formation itself, the reduction in platelet hyperreactivity suggests a potential role for Daltroban in addressing this aspect of the disease. [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.